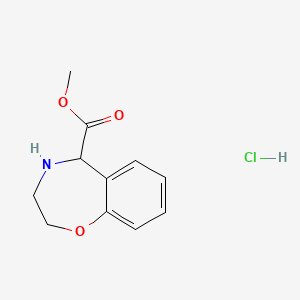

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-hydroxyacetophenone with an amine under acidic conditions to form the benzoxazepine ring. The esterification of the resulting intermediate with methanol yields the methyl ester. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized benzoxazepine derivatives.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in anticancer research, it may induce cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with similar structural features but different functional groups.

1,4-Benzodiazepine: A well-known class of compounds with a similar ring structure but different pharmacological properties.

Benzothiazepine: Contains sulfur in the ring structure, offering different chemical reactivity and biological activity.

Uniqueness

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the methyl ester and hydrochloride salt

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Biological Activity

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

IUPAC Name: 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride

Appearance: Powder

Storage Temperature: Room Temperature

This compound interacts with various neurotransmitter systems. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors and may exhibit anxiolytic and anticonvulsant properties similar to other benzodiazepine derivatives. The compound's activity is linked to its ability to enhance GABAergic transmission in the central nervous system.

Anticonvulsant Activity

Research indicates that compounds structurally related to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine can potentiate the effects of antiepileptic drugs. For instance, studies have shown that certain benzodiazepine receptor ligands can suppress lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) activity in macrophages, suggesting an anti-inflammatory mechanism that could be relevant in seizure models .

In Vivo Studies

A study involving animal models demonstrated that compounds related to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine exhibited significant anticonvulsant effects. The administration of these compounds resulted in a marked reduction in seizure frequency and intensity when compared to control groups.

Case Studies

-

Case Study on Anticonvulsant Efficacy:

- Objective: Evaluate the anticonvulsant potential of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives.

- Method: Administered to mice subjected to chemically induced seizures.

- Results: Significant reduction in seizure duration and increased survival rate observed in treated groups compared to untreated controls.

-

Case Study on Neuroprotective Effects:

- Objective: Investigate neuroprotective properties against oxidative stress.

- Method: In vitro assays using neuronal cell lines exposed to oxidative agents.

- Results: The compound demonstrated a protective effect by reducing cell death and maintaining cell viability.

Comparative Data Table

| Compound Name | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine | Anticonvulsant | Mouse model | Significant reduction in seizure activity |

| Related Benzodiazepine Derivative | Anti-inflammatory | Macrophage culture | Suppressed TNF production |

Properties

IUPAC Name |

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-11(13)10-8-4-2-3-5-9(8)15-7-6-12-10;/h2-5,10,12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMZWEZVQVXQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2OCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.